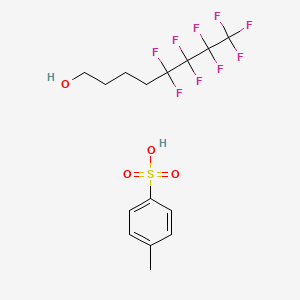
4-Methylbenzene-1-sulfonic acid--5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (1/1)
Description
4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (1/1) is a complex organic compound that combines a sulfonic acid group with a fluorinated alcohol
Properties
CAS No. |
162082-63-5 |
|---|---|
Molecular Formula |
C15H17F9O4S |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol |
InChI |
InChI=1S/C8H9F9O.C7H8O3S/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h18H,1-4H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
GCYGDWPIUPIHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the introduction of the fluorinated alcohol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorinated alcohol group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the fluorinated alcohol group can influence the compound’s hydrophobicity and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the fluorinated alcohol group.
Benzenesulfonic acid: Another sulfonic acid derivative with different substituents.
Trifluoromethanesulfonic acid: A strong acid with a trifluoromethyl group instead of a fluorinated alcohol.
Uniqueness
4-Methylbenzene-1-sulfonic acid–5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is unique due to the combination of a sulfonic acid group with a highly fluorinated alcohol. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


